

Application Note: Analytical Characterization and Purity Profiling of 2-Amino-N,N-diphenylacetamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-amino-N,N-diphenylacetamide
CAS No.:	107776-85-2
Cat. No.:	B3375190

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Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Discovery Researchers
Document Type: Technical Protocol & Methodological Guide

Executive Summary & Pharmaceutical Relevance

2-Amino-N,N-diphenylacetamide (also known as N,N-diphenylglycinamide) is a bifunctional molecule characterized by a highly hydrophobic N,N-diphenyl moiety adjacent to a polar, basic primary amine. In the pharmaceutical industry, this compound serves two distinct, critical roles:

- **Regulatory Reference Standard:** It is a monitored impurity and reference standard in the commercial production and Abbreviated New Drug Applications (ANDA) of APIs such as Fosphenytoin[1].
- **Antiviral Scaffold:** It acts as a foundational chemical scaffold in the development of novel viral entry inhibitors. Recent medicinal chemistry efforts have utilized N,N-diphenylacetamide derivatives to target the Ebola virus glycoprotein (EBOV-GP), demonstrating potent submicromolar inhibition[2],[3].

This application note provides a self-validating analytical framework for the structural elucidation, purity profiling, and target-binding characterization of **2-amino-N,N-diphenylacetamide**.

Physicochemical Profile & Quantitative Data

Understanding the physicochemical baseline of the analyte is the first step in method development. The dichotomy between the lipophilic diphenyl rings and the hydrophilic amine dictates the chromatographic and spectroscopic approaches.

Table 1: Physicochemical and Mass Spectrometry Parameters

Parameter	Value / Description	Analytical Implication
CAS Number	107776-85-2 (Free Base)[1] 132139-28-7 (HCl Salt)[4]	Salt form dictates initial sample solubility (aqueous vs. organic).
Molecular Formula	C ₁₄ H ₁₄ N ₂ O[5]	Used for exact mass calculation in HRMS.
Monoisotopic Mass	226.1106 Da[5]	Target mass for non-ionized structural confirmation.
Predicted [M+H] ⁺	227.1179 m/z[5]	Primary precursor ion for LC-MS/MS ESI ⁺ workflows.
Predicted CCS ([M+H] ⁺)	150.9 Å ² [5]	Collision Cross Section for ion mobility spectrometry (IMS).

Structural Elucidation Strategy

To unequivocally confirm the identity of the synthesized or isolated compound, orthogonal techniques (HRMS and NMR) are required.

High-Resolution Mass Spectrometry (HRMS)

Causality Check: Electrospray Ionization (ESI) in positive mode is selected because the primary aliphatic amine is easily protonated. The collision-induced dissociation (CID) of the

$[M+H]^+$ ion predictably cleaves the amide bond, yielding a highly stable diphenylamine cation.

Protocol: HRMS (ESI+) Analysis

- Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 $\mu\text{g/mL}$ using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.
- Instrumentation: Q-TOF or Orbitrap mass spectrometer.
- Source Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
- Data Acquisition: Scan range m/z 100–500. Isolate the precursor ion at m/z 227.1179.
- Fragmentation (MS/MS): Apply a collision energy of 20-25 eV. Monitor for the primary product ion at m/z 170.1 (corresponding to the $[\text{Ph}_2\text{NH}_2]^+$ fragment).

Nuclear Magnetic Resonance (NMR)

Causality Check: Deuterated dimethyl sulfoxide (DMSO- d_6) is chosen over D_2O or Methanol- d_4 to prevent the rapid deuterium exchange of the primary amine protons, allowing the $-\text{NH}_2$ signal to be clearly resolved and integrated.

Protocol: ^1H and ^{13}C NMR Acquisition

- Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO- d_6 (99.9% D).
- Acquisition: Acquire ^1H NMR at 400 MHz (minimum 16 scans) and ^{13}C NMR at 100 MHz (minimum 512 scans).
- Expected ^1H Signatures:
 - Aromatic protons (10H) will appear as complex multiplets between δ 7.10 – 7.50 ppm[2].
 - The methylene spacer ($-\text{CH}_2-$) will appear as a sharp singlet around δ 3.40 – 3.60 ppm[2].

- The primary amine (-NH₂) will present as a broad singlet around δ 8.00 ppm (shift varies based on concentration and whether the compound is the free base or HCl salt).

Chromatographic Purity Profiling

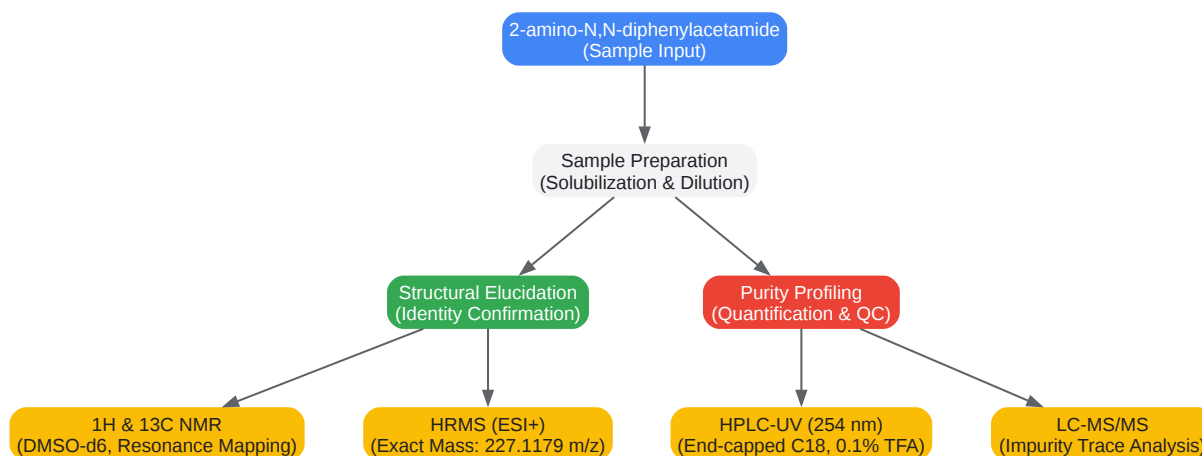
For routine Quality Control (QC) and impurity tracking in API manufacturing, a robust High-Performance Liquid Chromatography (HPLC) method is essential.

Causality Check: The basic nature of the primary amine (pKa ~8.5) makes it susceptible to secondary interactions with residual silanols on silica-based stationary phases, causing severe peak tailing. To counteract this, an end-capped C18 column is utilized, and the mobile phase is heavily buffered with an acidic modifier (0.1% TFA) to ensure the amine remains fully ionized and chromatographically well-behaved.

Protocol: HPLC-UV Method

- Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 μ m) or equivalent end-capped phase.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.
- Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
- Gradient Program:
 - 0.0 - 2.0 min: 5% B
 - 2.0 - 12.0 min: Linear ramp to 95% B
 - 12.0 - 15.0 min: Hold at 95% B
 - 15.0 - 15.1 min: Return to 5% B
 - 15.1 - 20.0 min: Re-equilibration
- Flow Rate & Temperature: 1.0 mL/min at 30°C.
- Detection: UV absorbance at 254 nm (optimal for the extended π -system of the diphenyl group).

- Injection Volume: 10 μ L of sample prepared at 0.5 mg/mL in initial mobile phase conditions.



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Caption: Comprehensive analytical workflow for the characterization and purity profiling of **2-amino-N,N-diphenylacetamide**.

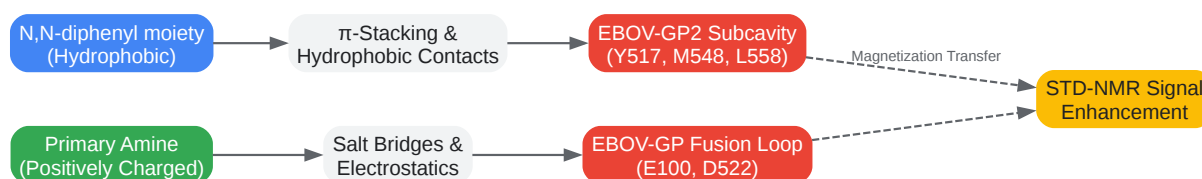
Advanced Application: STD-NMR for Target Binding Analysis

Beyond basic characterization, **2-amino-N,N-diphenylacetamide** derivatives are analyzed for their pharmacodynamic interactions. Saturation Transfer Difference (STD) NMR is a powerful technique used to decipher ligand-protein interactions in solution[2].

Causality Check: When the N,N-diphenylacetamide scaffold binds to a large target protein (like EBOV-GP), selective radiofrequency irradiation of the protein's resonances transfers magnetization to the bound ligand via spin diffusion. By subtracting the "on-resonance"

spectrum from the "off-resonance" spectrum, only the protons of the ligand in direct contact with the protein binding pocket remain visible.

Mechanistic Findings via STD-NMR: Literature confirms that the N,N-diphenyl moiety occupies a hydrophobic subcavity shaped by EBOV-GP2 residues (Y517, M548, L558), engaging in favorable π -stacking[2],[3]. Simultaneously, the positively charged primary amine forms critical salt bridges with acidic residues (E100, D522) in the fusion loop[2],[3].



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Caption: STD-NMR interaction logic mapping the binding of the N,N-diphenylacetamide scaffold to EBOV-GP.

References

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